2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound characterized by the presence of a trimethoxyphenyl group attached to a pyridazinyl ring, which is further linked to an acetamide moiety
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound “2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide” contains two key functional groups: the trimethoxyphenyl (TMP) group and the pyridazinone group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction can lead to the inhibition of tubulin polymerization, which is a crucial process in cell division and hence, this can lead to anti-cancer effects .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of tubulin can disrupt the formation of the mitotic spindle, thereby preventing cell division and proliferation . Similarly, the inhibition of Hsp90 can disrupt protein folding and degrade client proteins, leading to the disruption of several signaling pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, the inhibition of tubulin could lead to cell cycle arrest and apoptosis in cancer cells . Similarly, the inhibition of Hsp90 could lead to the degradation of client proteins and disruption of cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a trimethoxyphenyl halide as the electrophile.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted pyridazinyl derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
Uniqueness
2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for its pharmacophoric properties, making it a valuable scaffold for drug design and development.
Properties
IUPAC Name |
2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-11-6-9(7-12(21-2)15(11)22-3)10-4-5-14(18-17-10)23-8-13(16)19/h4-7H,8H2,1-3H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGCTVVKWVMGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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